1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a cycloheptyl group attached to a urea moiety, which is further connected to a 1-methyl-1H-indol-3-yl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to inhibit tubulin polymerization , which is a crucial process in cell division. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways. For instance, its potential inhibition of tubulin polymerization would impact the cell cycle and apoptosis pathways .
Result of Action
Based on the known activities of indole derivatives, it’s plausible that this compound could have a range of effects at the molecular and cellular levels, including antiviral, anti-inflammatory, and anticancer effects . For instance, if this compound does inhibit tubulin polymerization, it could induce cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with cycloheptylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
- 1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea
- 1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea
- 1-Cyclooctyl-3-(1-methyl-1H-indol-3-yl)urea
Comparison: 1-Cycloheptyl-3-(1-methyl-1H-indol-3-yl)urea is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity. The cycloheptyl group may enhance the compound’s stability and solubility, making it a more favorable candidate for certain applications .
Properties
IUPAC Name |
1-cycloheptyl-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-20-12-15(14-10-6-7-11-16(14)20)19-17(21)18-13-8-4-2-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOUVKFHTDLABN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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